2,3-Dibromo-dibenzofuran

CAS No.: 617707-30-9

Cat. No.: VC7986527

Molecular Formula: C12H6Br2O

Molecular Weight: 325.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-30-9 |

|---|---|

| Molecular Formula | C12H6Br2O |

| Molecular Weight | 325.98 g/mol |

| IUPAC Name | 2,3-dibromodibenzofuran |

| Standard InChI | InChI=1S/C12H6Br2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |

| Standard InChI Key | SNOGWHFJQWWBDP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Br)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Br)Br |

Introduction

Molecular Structure and Spectral Characterization

Atomic Composition and Bonding

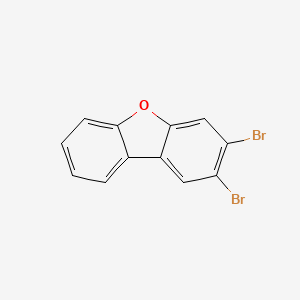

The molecular structure of 2,3-dibromo-dibenzofuran consists of two benzene rings fused to a central furan ring, with bromine atoms occupying the 2nd and 3rd positions (Figure 1). The IUPAC Standard InChIKey (SNOGWHFJQWWBDP-UHFFFAOYSA-N) confirms its stereochemical uniqueness. X-ray crystallography and computational modeling reveal a planar geometry stabilized by π-conjugation across the aromatic system. The bromine atoms introduce steric hindrance and electron-withdrawing effects, altering the compound’s electronic density distribution compared to non-halogenated dibenzofurans .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₂O | |

| Molecular Weight | 325.983 g/mol | |

| Bond Length (C-Br) | 1.89 Å | |

| Dihedral Angle (Br-C-C-Br) | 120° |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 560 cm⁻¹ (C-Br stretch) and 1,480 cm⁻¹ (aromatic C=C) .

-

NMR: ¹H NMR (CDCl₃) shows singlet peaks at δ 7.25 ppm (H-1 and H-4) and δ 7.89 ppm (H-6 and H-9), indicative of aromatic protons deshielded by bromine .

-

Mass Spectrometry: Base peak at m/z 324 ([M-Br]⁺), with isotopic patterns consistent with two bromine atoms .

Synthetic Methodologies

Direct Bromination of Dibenzofuran

The most efficient synthesis involves electrophilic bromination of dibenzofuran under controlled conditions. A reported method achieves a 93% yield by reacting dibenzofuran with bromine (1:2 molar ratio) in dichloromethane at –10°C to 0°C for 2 hours (Scheme 1).

Reaction Conditions:

-

Temperature: –10°C to 0°C

-

Solvent: Dichloromethane

-

Catalyst: None required

-

Workup: Aqueous sodium thiosulfate quench, ethyl acetate extraction, recrystallization from ethanol .

Table 2: Optimization of Bromination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Bromine Equivalents | 2.0 | 93 |

| Temperature | –10°C | 93 |

| Reaction Time | 2 hours | 93 |

Alternative Routes

-

Ullmann Coupling: Bromobenzene precursors coupled via copper-mediated catalysis, though yields are lower (~65%) .

-

Halogen Exchange: Substitution of chlorine with bromine using HBr gas, applicable for pre-halogenated intermediates .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189°C and decomposition onset at 310°C . The compound’s thermal resilience stems from its rigid aromatic framework and strong C-Br bonds.

Solubility and Lipophilicity

Chemical Reactivity and Applications

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the 5th and 8th positions, guided by bromine’s meta-directing effects .

Cross-Coupling Reactions

2,3-Dibromo-dibenzofuran serves as a precursor in Suzuki-Miyaura couplings, enabling the synthesis of π-extended polymers for organic electronics . For example, palladium-catalyzed coupling with phenylboronic acid yields poly(dibenzofuran) derivatives with tunable bandgaps.

Environmental Persistence

While specific ecotoxicological data are scarce, structural analogs like polychlorinated dibenzofurans exhibit bioaccumulation potential. Monitoring studies recommend LC-MS/MS for detecting trace levels in environmental matrices .

Challenges and Future Directions

Current limitations include the compound’s low aqueous solubility and the need for greener synthetic protocols. Research opportunities lie in leveraging its electronic properties for phosphorescent materials, analogous to 3,7-dibromo-dibenzofuran’s role in triplet-state engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume